molecular formula C6H8O3 B3362456 3,6-Dihydro-2H-pyran-4-carboxylic acid CAS No. 99338-32-6

3,6-Dihydro-2H-pyran-4-carboxylic acid

Cat. No.: B3362456
CAS No.: 99338-32-6
M. Wt: 128.13 g/mol
InChI Key: UUPGEYZIICSRGQ-UHFFFAOYSA-N
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Description

Significance of Dihydropyran Carboxylic Acids in Heterocyclic Chemistry

Dihydropyran moieties are integral structural motifs found in a vast array of natural products and biologically active compounds. nih.govresearchgate.net Their presence is noted in compounds with applications ranging from antiviral agents to macrocyclic antibiotics. nih.gov The incorporation of a carboxylic acid functionality onto the dihydropyran ring significantly enhances its utility as a synthetic building block. wiley-vch.de This functional group can act as a handle for further chemical modifications, such as amidation and esterification, allowing for the construction of more complex molecular frameworks. beilstein-journals.org The pyran ring system itself, an oxygen-containing six-membered heterocycle, is a key structural core in many biologically active molecules, including carbohydrates and polyether antibiotics, where it plays a crucial role in their biological functions. ijprajournal.com

The general class of pyran derivatives exhibits a broad spectrum of biological activities, making their synthesis a focal point of research in organic and medicinal chemistry. ijprajournal.comnih.gov For instance, certain pyran-containing compounds are recognized for their potential as antitumoral, antibacterial, and antioxidant agents. scispace.com

Overview of the 3,6-Dihydro-2H-pyran-4-carboxylic Acid Scaffold in Synthetic Strategies

The this compound scaffold is a versatile intermediate in organic synthesis. While specific, detailed research findings on the direct application of this exact molecule are not extensively documented in readily available literature, the utility of its close derivatives, such as the corresponding boronic acid pinacol (B44631) ester, highlights its potential. For example, 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester serves as a crucial intermediate in the synthesis of inhibitors for biologically important targets like embryonic ectoderm development (EED) and IRAK4. This underscores the value of the 3,6-dihydropyran-4-yl core in constructing molecules with potential therapeutic applications.

The strategic placement of the carboxylic acid group allows for a range of synthetic transformations. It can be converted into a variety of other functional groups, enabling the elaboration of the dihydropyran core into more complex structures. The double bond within the ring also offers a site for further functionalization, such as through addition reactions.

Historical Context of Dihydropyran Synthesis and Functionalization

The synthesis of dihydropyran derivatives has a rich history, with the hetero-Diels-Alder reaction being a prominent and effective method for their construction. This pericyclic reaction, in its various forms, has been a cornerstone in the synthesis of six-membered heterocyclic rings. mdpi.com Over the years, numerous advancements have been made, including the development of catalytic and enantioselective variants, which have significantly expanded the scope and utility of this transformation. mdpi.com

Chemical Data

PropertyValueSource(s)
Chemical Formula C₆H₈O₃ biosynth.com
Molecular Weight 128.13 g/mol sigmaaldrich.com
CAS Number 99338-32-6 biosynth.com
SMILES C1COCC=C1C(=O)O biosynth.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dihydro-2H-pyran-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-6(8)5-1-3-9-4-2-5/h1H,2-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPGEYZIICSRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201284275
Record name 3,6-Dihydro-2H-pyran-4-carboxylic acid
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Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99338-32-6
Record name 3,6-Dihydro-2H-pyran-4-carboxylic acid
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Record name 3,6-Dihydro-2H-pyran-4-carboxylic acid
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Record name 3,6-dihydro-2H-pyran-4-carboxylic acid
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Advanced Synthetic Methodologies for 3,6 Dihydro 2h Pyran 4 Carboxylic Acid and Its Structural Analogues

Direct Synthesis Approaches to the Dihydropyran Core

Direct methods for assembling the dihydropyran ring are prized for their efficiency and atom economy. These approaches often involve cyclization reactions that form the heterocyclic core in a single, concerted, or tandem process.

Cyclization Reactions for Dihydropyran Formation

Cyclization reactions represent a powerful and direct route to the dihydropyran skeleton. These methods often rely on the formation of a key carbon-oxygen bond to close the ring, driven by various catalytic systems.

Radical cyclizations offer a unique approach to forming C-C and C-O bonds. While research on direct radical cyclization to form the dihydropyran core of the target molecule is specific, related methodologies demonstrate the principle. For instance, photocatalytic processes can generate hydrazonyl radicals that undergo a cyclization/allylation cascade. nih.gov This strategy involves the controlled generation of a radical species which then participates in an intramolecular cyclization. nih.gov This highlights the potential for radical-mediated strategies in synthesizing complex heterocyclic systems.

Lewis acid catalysis is a cornerstone of modern organic synthesis, enabling a variety of cyclization reactions under mild conditions. The Prins cyclization and its variants are particularly effective for synthesizing dihydropyran rings. beilstein-journals.orgmdpi.com

The silyl-Prins cyclization, which employs electron-rich alkenyl silanes as nucleophiles, is an efficient method for creating dihydropyrans with high reaction rates and selectivity. nih.gov This reaction proceeds through the formation of an oxocarbenium ion, which undergoes a 6-endo cyclization. The stereochemical outcome is often highly controlled, favoring a chair-like transition state where bulky substituents adopt equatorial positions to minimize steric strain, typically resulting in cis-2,6-disubstituted dihydropyrans. mdpi.comnih.gov

Ytterbium(III) chloride (YbCl₃) has emerged as a superior Lewis acid catalyst for the synthesis of 4-chloro-5,6-dihydro-2H-pyran derivatives from the cyclization of epoxides and homopropargyl alcohols. orientjchem.orgresearchgate.net This method is notable for its high yields and reduced reaction times compared to other catalysts. orientjchem.org The proposed mechanism involves the YbCl₃-mediated ring-opening of the epoxide to form an alkoxy carbonium ion. This intermediate undergoes nucleophilic attack by the alcohol, followed by cyclization and subsequent trapping of the resulting dihydropyran carbonium species with a chloride ion from the ytterbium trichloride. orientjchem.org

Table 1: Ytterbium(III) Chloride Catalyzed Synthesis of Dihydropyran Derivatives orientjchem.org
Epoxide SubstrateHomopropargyl Alcohol SubstrateReaction Time (h)Yield (%)
Styrene oxide1-phenyl-2-propyn-1-ol3.088
Propylene oxide1-phenyl-2-propyn-1-ol3.585
Styrene oxide1-ethynylcyclohexanol3.090
Propylene oxide1-ethynylcyclohexanol4.084

Other Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) also effectively catalyze oxonium-ene cyclization reactions to produce substituted dihydropyrans with excellent diastereoselectivity. rsc.org Similarly, iron(III) chloride (FeCl₃) has been used in alkynylsilane Prins cyclizations to afford cis-2,6-dihydropyrans stereoselectively. beilstein-journals.orgnih.gov

Organocatalytic Strategies for Dihydropyranone Synthesis (Related Structures)

Organocatalysis provides a powerful metal-free alternative for the synthesis of dihydropyranone structures, which are closely related to dihydropyrans. These methods often exhibit high levels of stereocontrol, yielding enantiomerically enriched products.

N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can reverse the normal reactivity of aldehydes and other carbonyl compounds, a concept known as umpolung. youtube.com In the context of dihydropyranone synthesis, NHCs can catalytically generate α,β-unsaturated acyl imidazoliums or Breslow intermediates, which then participate in annulation reactions. acs.orgnih.gov

One strategy involves the reaction of α,β-unsaturated enol esters or acid fluorides with TMS enol ethers. The NHC catalyst facilitates a Michael addition-acylation sequence to furnish the dihydropyranone ring. acs.org This transformation can be rendered enantioselective by using chiral triazolium salts as NHC precursors. acs.org Another approach employs a dual activation strategy where the NHC simultaneously generates both an electrophilic acyl azolium and a nucleophilic enolate in situ, leading to a formal [4+2] annulation. nih.gov This method has been successfully applied to the synthesis of dihydrocoumarins, a class of dihydropyranones. nih.gov

The general mechanism for NHC-catalyzed dihydropyranone formation involves the nucleophilic attack of the carbene on an aldehyde to form a tetrahedral intermediate. This rearranges to the key Breslow intermediate, which then acts as a nucleophile in subsequent steps. chalmers.se

Table 2: NHC-Catalyzed Annulation for Dihydropyranone Synthesis chalmers.se
SubstrateOxidantBaseYield (%)Enantiomeric Ratio (er)
Racemic aldehydeQuinone oxidantNaOAc3696:4
Racemic aldehydeQuinone oxidantCs₂CO₃3594:6
Racemic aldehydeQuinone oxidantDABCO3595:5
Racemic aldehydeQuinone oxidantNaOBz3797:3

Beyond NHCs, other organocatalytic strategies have been developed for the enantioselective synthesis of dihydropyrans and their derivatives. Proline-based catalysts, such as diphenylprolinol silyl (B83357) ether, can mediate asymmetric domino reactions to produce highly functionalized dihydropyrans. researchgate.net These reactions can proceed via a Michael reaction/enolization/acetalization cascade, affording products with high enantioselectivities (up to 97% ee). researchgate.net

Similarly, chiral diamine catalysts have been successfully used in the asymmetric Michael reaction between α,β-unsaturated ketones and cyclic diones, yielding dihydropyran derivatives in high yields (up to 98%) and excellent enantioselectivities (up to 97% ee). nih.gov Chiral N,N'-dioxides represent another class of effective organocatalysts, facilitating cascade Michael/hemiacetalization reactions to give multifunctionalized chiral dihydropyrans in outstanding yields and enantioselectivities (up to 99% ee). acs.org These methods showcase the power of organocatalysis to construct complex, optically enriched heterocyclic frameworks from simple starting materials. researchgate.netnih.gov

Multistep Synthetic Routes from Precursors

The construction of the 3,6-dihydro-2H-pyran ring can be achieved through various multistep sequences, starting from either acyclic precursors or by modifying an existing dihydropyran ring.

A prominent method for constructing the dihydropyran ring from acyclic precursors is the ring-closing metathesis (RCM) reaction. koreascience.kr This powerful carbon-carbon bond-forming reaction utilizes catalysts, such as the Grubbs ruthenium benzylidene catalyst, to cyclize diene systems. koreascience.kr For instance, an allyl-O-homoallyl compound can undergo an RCM reaction to effectively form the 3,6-dihydro-2H-pyran ring. koreascience.kr This approach is valued for its tolerance of various functional groups and the mild reaction conditions required. koreascience.kr The synthesis of the necessary acyclic ether precursors, particularly those with two secondary alkyl groups, can be challenging but has been addressed through methods like Burke's tandem glycolate (B3277807) Claisen rearrangement. koreascience.kr

Cascade reactions, also known as tandem or domino reactions, offer an efficient route to complex molecules like dihydropyrans from simple, acyclic starting materials in a single operation. wikipedia.org These sequences can involve multiple bond-forming events, such as Michael additions and aldol (B89426) condensations, to construct the heterocyclic ring. wikipedia.org For example, a triple organocatalytic cascade reaction can lead to highly substituted cyclohexane (B81311) carbaldehydes, which can be further transformed into dihydropyran derivatives. wikipedia.org

Another approach involves the Maitland-Japp reaction, which has been utilized for the synthesis of 2-methyl-2,3-dihydropyran-4-ones. researchgate.net These intermediates can then be diastereoselectively converted into functionalized tetrahydropyran-4-ones, which are structurally related to the dihydropyran core. researchgate.net

Once the dihydropyran ring is formed, it can be further functionalized. A notable example is the derivatization of a spirocyclic 3,6-dihydro-2H-pyran, which was synthesized via a ring-closing metathesis reaction. nih.gov The double bond within this dihydropyran ring can be subjected to epoxidation. nih.gov The resulting epoxide can then be opened by various nucleophiles, such as volatile amines, to generate a library of structurally diverse amino alcohols. nih.gov This strategy demonstrates how a pre-formed dihydropyran can serve as a versatile template for creating more complex molecules. nih.gov

Functional Group Introduction and Modification Strategies

Introducing and modifying functional groups on the dihydropyran scaffold is critical for synthesizing the target compound and its analogues.

Directly introducing a carboxylic acid group at the C4 position of a pre-existing 3,6-dihydro-2H-pyran ring can be challenging. A more common strategy involves the synthesis of a precursor that already contains a group that can be converted to a carboxylic acid. For instance, a cyano group at the C4 position can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid. nih.govbeilstein-journals.org

A reported method for the synthesis of 3,4-dihydro-2H-pyran-4-carboxamides involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium. nih.govbeilstein-journals.org This reaction proceeds with a noteworthy regiospecific quasi-hydrolysis of one of the cyano groups to a carboxamide group. nih.govbeilstein-journals.org Further hydrolysis would yield the desired carboxylic acid.

While not directly applied to dihydropyrans in the provided context, methods for the C4-carboxylation of pyridines using carbon dioxide have been developed. chemistryviews.org These reactions often proceed via activation of the pyridine (B92270) ring, for example, through phosphination, followed by a copper-catalyzed carboxylation. chemistryviews.org Such strategies could potentially be adapted for the carboxylation of dihydropyran systems.

The synthesis of esters of 3,6-Dihydro-2H-pyran-4-carboxylic acid, such as Methyl 3,6-Dihydro-2H-pyran-4-carboxylate, is a key transformation. sigmaaldrich.comnih.govchemical-suppliers.eu The most common method for this is the Fischer esterification, where the carboxylic acid is treated with an alcohol (in this case, methanol) in the presence of an acid catalyst. masterorganicchemistry.com This is an equilibrium-driven reaction, and often a large excess of the alcohol is used to drive the reaction to completion. masterorganicchemistry.com Various acid catalysts can be employed, including sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com Another effective method involves using a dried cation-exchange resin, like Dowex H+, often in combination with sodium iodide (NaI), which provides a green and efficient approach to esterification. nih.gov

The reverse reaction, the hydrolysis of the ester to the carboxylic acid, is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification. This process, known as saponification, is a standard method for deprotecting ester functionalities. In contrast to the straightforward alkaline hydrolysis of many esters, N-unsubstituted dihydropyridine-3,5-dicarboxylic acid diesters are reported to be resistant to hydrolysis or give very low yields of the corresponding monoesters. google.com

The synthesis of related dihydropyran carboxylates has been achieved through multicomponent reactions. For example, the reaction of an aromatic aldehyde, malononitrile, and methyl acetoacetate (B1235776) can yield highly functionalized 4H-pyran derivatives, which are structurally related to dihydropyrans. nih.govfrontiersin.org

Enantioselective and Diastereoselective Synthesis of this compound Derivatives

Creating specific stereoisomers of dihydropyran derivatives is crucial for their application in areas like medicinal chemistry.

Enantioselective Synthesis: Asymmetric catalysis is a powerful tool for the enantioselective synthesis of dihydropyran derivatives. Organocatalysis, in particular, has emerged as a prominent strategy. For instance, β-isocupreidine (β-ICD) can catalyze the asymmetric [4+2] cycloaddition of β,γ-unsaturated α-ketoesters with allenic esters to produce ester-substituted dihydropyrans with high yields and enantioselectivities. nih.gov Another example is the use of diphenylprolinol silyl ether as an organocatalyst in the reaction of α-acyl-β-aryl-substituted acrylonitriles with aldehydes, which proceeds via a domino Michael/enolization/acetalization sequence to afford 3,4-trans-dihydropyrans with excellent enantioselectivity. thieme-connect.com N-heterocyclic carbenes (NHCs) have also been used to catalyze the kinetic resolution of racemic chromenaldehydes to produce dihydropyranones with three contiguous stereocenters with high diastereo- and enantioselectivity. chalmers.se

Diastereoselective Synthesis: Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters. The silyl-Prins cyclization of vinylsilyl alcohols has been shown to produce cis-2,6-disubstituted dihydropyrans with good diastereoselectivity. nih.govmdpi.com The reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium not only results in the formation of a carboxamide group but also proceeds with high diastereoselectivity, yielding a single diastereomer of the 3,4-dihydro-2H-pyran-4-carboxamide product. nih.govbeilstein-journals.orgsemanticscholar.org Tandem Knoevenagel condensation/intramolecular Michael addition reactions have been used to synthesize highly substituted tetrahydropyran-4-ones as single diastereomers. acs.org Furthermore, iridium-catalyzed decarboxylative allylic (amino)ketalization has been developed to prepare dihydropyranone derivatives with high regio- and diastereoselectivity. researchgate.net

Below is a table summarizing some of the key findings in the diastereoselective synthesis of dihydropyran derivatives.

Table 1: Examples of Diastereoselective Synthesis of Dihydropyran Derivatives

Reaction Type Starting Materials Catalyst/Reagent Product Diastereoselectivity Reference(s)
silyl-Prins Cyclization Vinylsilyl alcohols, Aldehydes Lewis Acid cis-2,6-Disubstituted Dihydropyrans Good to Excellent (dr > 95:5 in some cases) nih.govmdpi.com
Quasi-hydrolysis/Cyclization 4-Oxoalkane-1,1,2,2-tetracarbonitriles, Aldehydes Acidic Media 3,4-Dihydro-2H-pyran-4-carboxamides Single Diastereomer nih.govbeilstein-journals.orgsemanticscholar.org
Knoevenagel/Michael Reaction β-Ketoesters, Aldehydes Iodotrimethylsilane Highly Substituted Tetrahydropyran-4-ones Single Diastereomer acs.org

Chiral Catalyst Development and Application (e.g., Cinchona Alkaloid-Modified Palladium Catalysts)

The development of effective chiral catalysts is fundamental to asymmetric synthesis. Transition metals like palladium, when combined with chiral organic molecules, can create highly effective and selective catalysts. nih.gov Among the most versatile of these organic molecules are Cinchona alkaloids, which are naturally derived, commercially available, and structurally modifiable for a wide range of catalytic applications. researchgate.netrsc.org

Metallo-organic hybrid catalysts, particularly those based on palladium modified with Cinchona alkaloids, have proven highly effective in the synthesis of chiral pyran derivatives. nih.govnih.gov These catalysts operate by creating a chiral environment around the metal's active site, which influences the stereochemical pathway of the reaction. The process can involve chirally imprinting the metal itself, where the metal retains a degree of chirality even after the alkaloid dopant is extracted. nih.gov

A notable application is the enantioselective hydrogenation of a structural analogue, 5,6-dihydro-2H-pyran-3-carboxylic acid. In a key step for synthesizing an attractant, this substrate was hydrogenated over a 5% Palladium on alumina (B75360) (Pd/Al2O3) catalyst modified by the Cinchona alkaloid, cinchonidine. This method successfully produced the saturated tetrahydropyran (B127337) product with an optical purity of up to 89% enantiomeric excess (ee). rsc.org This demonstrates the practical utility of Cinchona alkaloid-modified palladium catalysts in generating chiral pyran carboxylic acids.

The effectiveness of these catalysts stems from the cooperative action of the organometallic and organo-catalyst components. nih.gov This synergy allows for reactions that yield products with both high purity and satisfactory yields. Research has expanded to include various Cinchona derivatives and polymeric supports to create a diverse toolkit of catalysts for asymmetric synthesis. researchgate.net

Table 1: Application of Chiral Catalysts in Dihydropyran Analogue Synthesis
SubstrateCatalyst SystemProductKey FindingReference
5,6-Dihydro-2H-pyran-3-carboxylic acid5% Pd/Al2O3 modified by CinchonidineMethyl (+)-tetrahydro-2H-pyran-3-carboxylateAchieved up to 89% optical purity (ee). rsc.org
Aryl halides and phenolsPalladium/norbornene and a Cinchona alkaloid base6H-Dibenzopyran derivativesCooperative catalysis provides good yields and satisfactory enantioselectivities. nih.gov

Asymmetric Induction in Dihydropyran Carboxylic Acid Synthesis

Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over another during a chemical reaction. In the synthesis of dihydropyran carboxylic acids and their analogues, this is often achieved through organocatalysis, where a small chiral organic molecule directs the stereochemical outcome.

One powerful strategy is the domino Michael-hemiacetalization reaction. nih.gov For instance, starting from α-hydroxymethyl nitroalkenes and various 1,3-dicarbonyl compounds, a one-pot organocatalyzed sequence can produce polyfunctionalized dihydropyran derivatives. nih.gov These reactions can achieve good yields (59–91%), moderate to excellent diastereoselectivities (26–98% de), and high enantioselectivities (71–99% ee). nih.gov

Another approach involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium. This method leads to the diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides. beilstein-journals.orgsemanticscholar.org A key feature of this transformation is the exceptional diastereoselectivity, yielding a single diastereomer with a trans configuration between the substituents at the C2 and C4 positions of the pyran ring. semanticscholar.orgnih.gov This high level of control is attributed to a plausible reaction pathway that proceeds through a rigid bicyclic intermediate, which dictates the stereochemical course of the entire transformation. nih.gov

The choice of organocatalyst is crucial. Chiral secondary amines, for example, can catalyze the addition of 1,3-cycloalkanediones to α,β-unsaturated aldehydes, leading to highly enantioenriched 3,4-dihydropyrans with excellent enantioselectivities (up to 97% ee) and good diastereoselectivities. au.dk

Table 2: Examples of Asymmetric Induction in Dihydropyran Synthesis
Reaction TypeReactantsProduct TypeStereoselectivity AchievedReference
Domino Michael-Hemiacetalizationα-Hydroxymethyl nitroalkenes and 1,3-dicarbonyl compoundsPolyfunctionalized dihydro- and tetrahydropyrans26–98% de, 71–99% ee nih.gov
Cascade Reaction4-Oxoalkane-1,1,2,2-tetracarbonitriles and aldehydes3,4-Dihydro-2H-pyran-4-carboxamidesExceptional diastereoselectivity (single diastereomer) semanticscholar.orgnih.gov
Organocatalytic Michael Addition-Cyclization1,3-Cycloalkanediones and α,β-unsaturated aldehydes3,4-DihydropyransUp to >8:1 dr, 97% ee au.dk

Control of Stereocenters within the Pyran Ring

Controlling the configuration of multiple stereocenters within the pyran ring is a significant challenge in synthetic chemistry. The development of methods to achieve this control is driven by the need to synthesize complex natural products and their analogues. nih.govnih.govnih.gov

The Prins cyclization is a powerful tool for forming tetrahydropyran rings with good control over diastereoselectivity. nih.gov For example, a Lewis acid-mediated Prins reaction between a chiral β-hydroxy-dioxinone and an aldehyde can produce tetrahydropyran-4-ones with excellent yield and stereoselectivity. nih.gov The stereochemical outcome is often dictated by a chair-like transition state where substituents preferentially occupy equatorial positions to minimize steric hindrance, allowing chirality to be transferred from a starting material to newly formed stereocenters. nih.gov

Organocatalytic domino reactions also provide an elegant solution for the control of multiple stereocenters in a single operation. nih.gov By employing catalysts that activate substrates through hydrogen bonding, it is possible to synthesize functionalized tetrahydropyranols bearing two to four contiguous stereocenters. nih.gov

For more complex targets, modular synthetic routes have been developed. These routes allow for the creation of libraries of pyran-containing macrocycles with a high degree of structural complexity and up to five stereogenic centers. nih.gov By preparing the complete matrix of stereoisomers for each macrocycle, chemists can directly probe stereostructure-activity relationships. nih.gov Furthermore, specialized catalytic systems, such as dinuclear zinc catalysts, have been used in enantioselective [5 + 1] annulation reactions to create bicyclic pyran scaffolds that possess two challenging oxa-quaternary stereocenters with high optical purity. rsc.org The incorporation of different halogens into the pyran ring has also been explored, demonstrating that even with significant steric repulsion, specific chair-like conformations can be predictably favored. beilstein-journals.orgresearchgate.net

Table 3: Methodologies for Stereocenter Control in Pyran Synthesis
MethodologyKey FeatureControlled StereocentersReference
Prins CyclizationLewis acid-mediation, chair-like transition state2,6-cis diastereoselectivity nih.gov
Organocatalytic Domino ReactionHydrogen bonding activationTwo to four contiguous stereocenters nih.gov
Modular SynthesisFragment-based domain shufflingUp to five stereogenic centers nih.gov
Zinc-Catalyzed [5+1] AnnulationBrønsted base and Lewis acid cooperative activationTwo oxa-quaternary stereocenters rsc.org

Chemical Reactivity and Transformation Mechanisms of 3,6 Dihydro 2h Pyran 4 Carboxylic Acid

Electrophilic and Nucleophilic Reactions of the Dihydropyran Ring System

The dihydropyran ring within 3,6-dihydro-2H-pyran-4-carboxylic acid is a versatile scaffold for a range of chemical transformations. The electronic properties of the ring, influenced by the oxygen heteroatom and the double bond, dictate its reactivity towards electrophiles and nucleophiles.

Oxidation Pathways to Related Pyranone and Lactone Structures

The oxidation of the dihydropyran ring can lead to the formation of pyranone or lactone structures, which are valuable intermediates in organic synthesis. While specific studies on the direct oxidation of this compound are not extensively documented, the oxidation of similar dihydropyran systems provides insight into potential reaction pathways. For instance, the synthesis of pyran-4-one (γ-pyrone) can be achieved from precursor molecules like 4-oxo-4H-pyran-2,6-dicarboxylic acid through decarboxylation. athabascau.ca The general synthesis of dihydropyranones often involves organocatalyzed reactions, such as those using N-heterocyclic carbenes (NHCs) to facilitate the annulation of α,β-unsaturated aldehydes with various partners. nih.gov In some cases, the formation of a competing γ-lactone can be observed, highlighting the nuanced control required in these oxidation reactions. nih.gov

The conversion of dihydropyrans to lactones can also be envisioned through various oxidative cleavage or rearrangement reactions. For example, the synthesis of prostaglandin (B15479496) lactones has been achieved through internal lactonization of a corresponding acid with a hydroxyl group, often facilitated by methods like the Mukaiyama procedure. sigmaaldrich.com

Reduction Reactions, including Enantioselective Hydrogenation of Unsaturated Carboxylic Acids

The reduction of this compound can target either the C=C double bond or the carboxylic acid group, or both. The reduction of the double bond leads to the corresponding tetrahydropyran-4-carboxylic acid. Catalytic hydrogenation is a common method for such transformations, often employing transition metal catalysts like palladium or platinum. researchgate.netsigmaaldrich.com

Of particular interest is the potential for enantioselective hydrogenation of the double bond, which would yield chiral tetrahydropyran-4-carboxylic acid. A notable example in a similar system is the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over a cinchona alkaloid-modified palladium catalyst, which achieved high optical purity in the synthesis of a cockroach attractant. nih.gov This suggests that similar methodologies could be applied to this compound to produce enantiomerically enriched products.

The reduction of the carboxylic acid moiety to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). arkat-usa.orgnih.gov Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids directly. nih.gov However, the reactivity of NaBH₄ can be enhanced by additives. For instance, the combination of NaBH₄ and BF₃·Et₂O can generate diborane (B8814927) in situ, which is effective for the reduction of carboxylic acids. uni-kiel.deorganic-chemistry.org The choice of reducing agent and reaction conditions allows for selective transformation of the molecule.

Table 1: Selected Reduction Methods for Dihydropyran and Carboxylic Acid Moieties
Reaction TypeReagent(s)Product TypeReference
Enantioselective Hydrogenation of C=CH₂, Pd/Al₂O₃, Cinchona AlkaloidChiral Saturated Carboxylic Acid nih.gov
Carboxylic Acid ReductionLiAlH₄Primary Alcohol arkat-usa.orgnih.gov
Carboxylic Acid ReductionNaBH₄/BF₃·Et₂OPrimary Alcohol uni-kiel.deorganic-chemistry.org

Addition Reactions Across the C=C Double Bond

The carbon-carbon double bond in the dihydropyran ring is susceptible to various addition reactions. Halogenation, such as bromination, is a common transformation for such systems. For example, the bromination of 3,4-dihydro-2H-thiopyran derivatives can lead to either bromo-substituted dihydro- or fully unsaturated thiopyrans, depending on the reaction conditions. chemguide.co.uk A similar reactivity can be expected for this compound. The Hell-Volhard-Zelinskii reaction allows for the α-bromination of carboxylic acids, a process that proceeds through an acid bromide enol intermediate. sigmaaldrich.com

The double bond can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where the dihydropyran can act as a dienophile. biosynth.comnih.gov The reactivity in such [4+2] cycloadditions is influenced by the electron-withdrawing or electron-donating nature of the substituents on both the diene and the dienophile. nih.gov Hetero-Diels-Alder reactions, involving a heteroatom in the diene or dienophile, are also a powerful tool for the synthesis of six-membered heterocycles. biosynth.comnih.gov

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group of this compound undergoes a variety of well-established transformations, including esterification, amidation, and activation for coupling reactions.

Esterification and Amidation Reactions

Esterification of this compound can be achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. athabascau.cachemguide.co.ukmasterorganicchemistry.commasterorganicchemistry.com This is a reversible reaction, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. athabascau.camasterorganicchemistry.com

Amidation, the formation of an amide bond, can be accomplished by reacting the carboxylic acid with an amine. Direct thermal condensation is possible but often requires high temperatures. encyclopedia.pub More commonly, the carboxylic acid is activated first. An efficient method for the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides has been developed from 4-oxoalkane-1,1,2,2-tetracarbonitriles and aldehydes in an acidic medium. nih.govnih.gov This highlights a synthetic route to amides of dihydropyran carboxylic acids, although not starting from the pre-formed carboxylic acid itself. General methods for direct amidation of carboxylic acids often employ catalysts such as those derived from boron or titanium. researchgate.netnih.govnih.govorganic-chemistry.org For instance, TiCl₄ has been shown to be an effective mediator for the direct condensation of carboxylic acids and amines. nih.gov

Carboxylic Acid Activation and Coupling Methodologies

For more efficient amide bond formation, especially in the context of peptide synthesis or the coupling of more complex fragments, the carboxylic acid group is typically activated. This is achieved using a variety of coupling reagents. These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester, which then readily reacts with an amine. uni-kiel.deuniurb.it

Common classes of coupling reagents include carbodiimides (e.g., DCC, DIC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). sigmaaldrich.compeptide.com The choice of coupling reagent and additives (like HOBt or HOAt to suppress racemization) is crucial for achieving high yields and maintaining stereochemical integrity, particularly when dealing with chiral substrates. sigmaaldrich.comuni-kiel.deuniurb.it These methodologies are broadly applicable and can be employed for the activation and coupling of this compound with various nucleophiles.

Table 2: Common Coupling Reagents for Amide Bond Formation
Reagent ClassExamplesKey FeaturesReference
CarbodiimidesDCC, DIC, EDCCommonly used, byproduct removal can be an issue. peptide.com
Phosphonium SaltsBOP, PyBOPHighly efficient, often used with racemization suppressants. sigmaaldrich.compeptide.com
Aminium/Uronium SaltsHBTU, HATU, TBTUVery efficient, fast reactions, low racemization with additives. sigmaaldrich.combiosynth.compeptide.com
Titanium-basedTiCl₄Effective for direct amidation. researchgate.netnih.gov

Transformation Mechanisms of Derivatives (e.g., Boronic Acid Derivatives)

Derivatives of this compound, particularly those incorporating functional groups like boronic acids or their esters, are valuable intermediates in modern organic synthesis. These derivatives unlock a range of transformation pathways, most notably in the realm of carbon-carbon bond formation and structural modification of the pyran ring.

The Suzuki-Miyaura coupling reaction is a cornerstone of synthetic chemistry, enabling the formation of C-C bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.govnih.gov While direct studies on the boronic acid derivative of this compound are not extensively documented, the reactivity can be understood through analogous heterocyclic systems. The development of methods for synthesizing boronic esters from various precursors has broadened the scope of these powerful reactions. researchgate.netnih.govrsc.org

Research into structurally similar nitrogen-based heterocycles, such as 1,4,5,6-tetrahydropyridine-2-boronic acid pinacol (B44631) ester, provides significant insight. These vinyl boronates are thermally stable and have been shown to couple efficiently with a wide array of aryl and heteroaryl bromides and triflates, as well as vinyl halides. This versatility makes them highly useful for generating structurally diverse N-heterocyclic compounds. The success of these reactions highlights the potential for dihydropyran-based boronic esters to act as effective nucleophilic partners in palladium-catalyzed cross-coupling, allowing for the introduction of various substituents onto the heterocyclic scaffold. The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups, a hallmark of the Suzuki-Miyaura reaction. nih.govresearchgate.net

However, challenges such as protodeboronation, where the C-B bond is cleaved by a proton source, can be a competing pathway, particularly with electron-rich or certain types of heterocyclic boronic acids. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling of a Tetrahydropyridine Boronic Ester Analog This table showcases the coupling efficiency of a structurally related heterocyclic boronate with various electrophiles, illustrating the potential reactivity of dihydropyran-based boronates.

Electrophile (Coupling Partner)Catalyst SystemProduct TypeYield (%)
4-BromotoluenePd(PPh₃)₄ / Na₂CO₃Aryl-substituted heterocycle92%
1-Iodo-4-nitrobenzenePd(PPh₃)₄ / Na₂CO₃Aryl-substituted heterocycle85%
4-TriflyloxyacetophenonePd(dppf)Cl₂ / K₃PO₄Aryl-substituted heterocycle78%
(E)-β-BromostyrenePd(PPh₃)₄ / Na₂CO₃Vinyl-substituted heterocycle88%
Benzoyl ChloridePd(PPh₃)₄Acyl-substituted heterocycle75%

Substitution and elimination reactions are fundamental transformations in organic chemistry. masterorganicchemistry.comyoutube.commasterorganicchemistry.com For derivatives of this compound, these pathways typically require the presence of a suitable leaving group on an sp³-hybridized carbon atom. masterorganicchemistry.com The inherent structure of the dihydropyran ring, with its enol ether functionality, influences its reactivity.

Substitution Reactions: Nucleophilic substitution (Sₙ1 or Sₙ2) would likely occur at a carbon atom adjacent to the ring oxygen or the double bond, provided it is functionalized with a good leaving group (e.g., a halide or a sulfonate). For instance, if the hydroxyl group of an alcohol derivative were protonated by a strong acid or converted to a tosylate, it would become an excellent leaving group, rendering the attached carbon susceptible to attack by a nucleophile. masterorganicchemistry.com The stereochemical and regiochemical outcomes of such reactions would depend on the specific substrate, reaction conditions, and whether the mechanism is concerted (Sₙ2) or proceeds through a carbocation intermediate (Sₙ1).

Elimination Reactions: Elimination pathways (E1 or E2) compete with substitution and lead to the formation of an additional double bond. masterorganicchemistry.com In a dihydropyran derivative, an E2 reaction would involve a strong base abstracting a proton from a carbon adjacent to one bearing a leaving group, resulting in the formation of a pyran or a diene system in a concerted fashion. An E1 mechanism would proceed through a carbocation intermediate, typically under acidic conditions and with heat, and is often accompanied by Sₙ1 reactions. The regioselectivity of elimination (Zaitsev vs. Hofmann) would be dictated by the nature of the base and the steric environment around the abstractable protons.

Ring Transformations and Rearrangement Processes

The dihydropyran skeleton is not merely a static scaffold but can serve as a precursor for a variety of other cyclic and heterocyclic systems through ring-opening, rearrangement, and re-closure reactions.

The 3,6-dihydro-2H-pyran ring can be synthetically transformed into different heterocyclic structures. These transformations often leverage the reactivity of the enol ether or other functional groups on the ring.

One powerful strategy involves the ring-expansion of smaller, strained heterocycles. For example, a stereoselective, Brønsted-acid-mediated ring-expansion of monocyclopropanated furans provides a direct route to functionalized dihydro-2H-pyran derivatives. This process proceeds through a cyclopropylcarbinyl cationic rearrangement, demonstrating a clear interconversion pathway from a five-membered to a six-membered heterocycle. nih.gov

Furthermore, pyran-2-one derivatives, which are structurally related to dihydropyrans, can undergo ring transformation upon reaction with various nucleophiles. Studies on fused pyran-2-ones show that reaction with nitrogen-based nucleophiles like ammonia (B1221849) or hydrazine (B178648) can lead to the formation of entirely new heterocyclic systems. clockss.org The nucleophile initially attacks one of the electrophilic centers of the pyran ring, leading to ring-opening. The resulting intermediate can then undergo intramolecular cyclization to form a new ring. For instance, 5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-diones have been converted into hexahydroquinolines and dihydropyridazinoazepines, showcasing a transformation from an oxygen-containing heterocycle to a nitrogen-containing one. clockss.org

Table 2: Examples of Ring Transformation Reactions Involving Pyran Scaffolds

Starting HeterocycleReagent(s)Resulting HeterocycleReaction Type
Monocyclopropanated FuranBrønsted Acid (e.g., Amberlyst 15)Dihydro-2H-pyranRing-Expansion nih.gov
5,6,7,8-Tetrahydro-2H-1-benzopyran-2,5-dioneAmmonia (NH₃)2,5-Dioxo-1,2,5,6,7,8-hexahydroquinolineRing Transformation clockss.org
5,6,7,8-Tetrahydro-2H-1-benzopyran-2,5-dioneHydrazine Hydrate (N₂H₄·H₂O)3-Amino-5-hydrazonoquinolinoneRing Transformation clockss.org
Pyrano[3,2-c]azepineHydrazine Hydrate (N₂H₄·H₂O)1,4-Dihydropyridazino[4,3-c]azepineRing Transformation clockss.org

Quantum chemical modeling has become an indispensable tool for elucidating complex reaction mechanisms, providing insights into transition states and reaction pathways that are difficult to observe experimentally. diva-portal.org A relevant example is the study of the Cannizzaro reaction, a disproportionation reaction of aldehydes lacking α-hydrogen atoms.

While this compound itself does not undergo this reaction, a derivative, 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde, has been the subject of detailed quantum-chemical modeling to understand its disproportionation mechanism. researchgate.net Using the semiempirical RM1 method, researchers optimized the geometry and calculated the heats of formation for the reactants, transition states, and products (the corresponding alcohol and carboxylate salt). researchgate.net

The study proposed two potential pathways for the critical hydride transfer step:

One-Center Interaction: A pathway involving a transition state with a one-center interaction.

Two-Center Interaction: An alternative pathway proceeding through a transition state with a two-center interaction.

The theoretical calculations of thermodynamic parameters showed strong agreement with experimental data, lending support to the proposed hydride transfer mechanism. researchgate.net This work demonstrates how computational methods can confirm mechanistic hypotheses and provide a quantitative understanding of the energetics involved in the transformation of dihydropyran derivatives. researchgate.net

Table 3: Calculated Thermodynamic Parameters for the Cannizzaro Disproportionation of a Dihydropyran Derivative Data from a quantum-chemical study on 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde. ΔHf represents the heat of formation.

SpeciesRole in ReactionCalculated ΔHf (kJ/mol)
Aldehyde DimerReactant-803.9
Transition State 1 (One-Center)Transition State-759.5
Transition State 2 (Two-Center)Transition State-747.8
Alcohol + Carboxylate SaltProducts-1025.1

Advanced Spectroscopic and Structural Characterization of 3,6 Dihydro 2h Pyran 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3,6-Dihydro-2H-pyran-4-carboxylic acid, providing detailed information about its atomic connectivity and spatial arrangement.

1H NMR and 13C NMR Chemical Shift Analysis

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound offer fundamental structural insights. In the ¹H NMR spectrum, the acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift, generally in the range of 10-12 ppm, due to deshielding and hydrogen bonding. libretexts.org Protons on carbons adjacent to the carboxylic acid group are expected to resonate in the 2-3 ppm region. libretexts.org

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of 150-180 ppm. pdx.edu Carbons of the C=C double bond typically appear between 100-150 ppm. pdx.edu The sp³ hybridized carbons of the dihydropyran ring will be found in the more shielded, upfield region of the spectrum.

A representative, though not experimentally exclusive, compilation of expected chemical shifts is presented below:

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H2/H6~3.6-4.2C2/C6: ~60-70
H3/H5~2.3-2.8C3/C5: ~20-40
H (Olefinic)~6.8-7.2C4: ~130-140
OH (Carboxylic Acid)~10-12 (broad)C (Olefinic)
C=O (Carboxylic Acid): ~170-180

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

2D NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed. mdpi.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal couplings between adjacent protons. For instance, it would show correlations between the protons at C2 and C3, and between the protons at C5 and C6, confirming the sequence of methylene (B1212753) groups in the ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique shows couplings between protons and carbons that are two or three bonds apart. mdpi.com This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon and the olefinic carbon of the C=C double bond, by observing their correlations with nearby protons. For example, the olefinic proton would show a correlation to the carbonyl carbon.

Conformational Analysis via NMR

The dihydropyran ring of this compound is not planar and exists in various conformations. NMR spectroscopy is a powerful tool to study these conformational preferences in solution. nih.gov The molecule likely adopts a half-chair or a sofa conformation.

The magnitude of the coupling constants (J-values) between adjacent protons, obtained from high-resolution ¹H NMR spectra, provides valuable information about the dihedral angles between these protons and thus the ring's conformation. The Karplus equation relates the coupling constant to the dihedral angle.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can be used to determine the spatial proximity of protons. For example, observing an NOE between an axial proton at C2 and an axial proton at C6 would provide evidence for a specific chair-like conformation. scielo.org.mx

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

Identification of Key Functional Group Vibrations

The IR and Raman spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds. scielo.org.mxbldpharm.com

Carboxylic Acid Group: A very broad O-H stretching band is expected in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of carboxylic acids. libretexts.org The C=O stretching vibration of the carboxylic acid will give rise to a strong absorption band around 1690–1750 cm⁻¹. nih.gov

C=C Double Bond: The stretching vibration of the carbon-carbon double bond within the dihydropyran ring is expected to appear in the region of 1640-1680 cm⁻¹.

C-O Ether Linkage: The C-O-C stretching vibrations of the ether functionality in the ring will produce strong bands in the fingerprint region, typically between 1050-1250 cm⁻¹.

A summary of the expected key vibrational frequencies is provided in the table below:

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Carboxylic AcidO-H stretch (broad)2500-3300
Carboxylic AcidC=O stretch1690-1750
AlkeneC=C stretch1640-1680
EtherC-O-C stretch1050-1250

Interpretation of Spectral Data through Quantum Chemical Calculations

To gain a more profound understanding of the vibrational spectra, quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be performed. scielo.org.mx These calculations can predict the vibrational frequencies and intensities of the normal modes of vibration for a given molecular geometry.

By comparing the computationally predicted spectrum with the experimental IR and Raman spectra, a detailed and accurate assignment of the observed vibrational bands can be achieved. researchgate.net This is particularly useful for the complex fingerprint region of the spectrum where many overlapping bands can make empirical assignment difficult. Furthermore, these computational methods can be used to investigate how changes in conformation affect the vibrational spectrum.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio of their ions. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components within a mixture.

Fragmentation Pattern Analysis

The analysis of fragmentation patterns in mass spectrometry provides a molecular fingerprint, offering insights into the structural motifs of a compound. For carboxylic acids, characteristic fragmentation often involves the loss of the hydroxyl group (-OH, resulting in a peak at M-17) or the entire carboxyl group (-COOH, a peak at M-45). In the context of this compound, while specific, detailed fragmentation patterns from electron ionization (EI) mass spectrometry are not extensively documented in publicly available literature, general principles of fragmentation for cyclic ethers and unsaturated carboxylic acids can be applied.

The dihydropyran ring is likely to undergo retro-Diels-Alder (rDA) reaction, a characteristic fragmentation pathway for cyclohexene-like structures. This would involve the cleavage of the ring to produce charged and neutral fragments indicative of the pyran structure. The presence of the carboxylic acid group would likely lead to the aforementioned losses of 17 and 45 Da. The base peak in the mass spectrum of many carboxylic acid derivatives is often the acylium ion (R-CO⁺), formed by the cleavage of the bond connecting the functional group to the ring.

It is important to note that the stability of the dihydropyran ring and the position of the double bond significantly influence the fragmentation cascade. For instance, studies on related dihydropyridine (B1217469) derivatives have shown complex fragmentation pathways that are highly dependent on the substituents and their positions on the ring. nih.gov

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

Fragment Ion m/z (Mass-to-Charge Ratio) Proposed Origin
[M]⁺142Molecular Ion
[M-OH]⁺125Loss of the hydroxyl radical from the carboxylic acid group
[M-COOH]⁺97Loss of the carboxyl group
Acylium Ion113Cleavage of the bond between the carboxyl group and the pyran ring
rDA fragmentVariesRetro-Diels-Alder fragmentation of the dihydropyran ring

Isotopic Labeling Studies in Degradation Pathways

Isotopic labeling is a powerful technique used to trace the metabolic or degradation pathways of a molecule. By replacing specific atoms with their heavier, stable isotopes (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), researchers can follow the transformation of the labeled compound through various chemical or biological processes using mass spectrometry or NMR spectroscopy.

Currently, there are no specific studies in the accessible scientific literature that detail the use of isotopic labeling to investigate the degradation pathways of this compound. However, such studies would be invaluable in understanding its environmental fate or metabolism. For instance, labeling the carboxylic acid group with ¹⁸O could elucidate whether degradation proceeds via decarboxylation. Similarly, ¹³C labeling of the pyran ring could reveal the fate of the ring structure during degradation processes, such as whether it is opened or mineralized.

Computational studies on the thermal decomposition of related dihydropyran compounds suggest that degradation can occur via a concerted mechanism involving a cyclic transition state. mdpi.com Isotopic labeling could provide experimental validation for such proposed mechanisms.

X-ray Crystallography and Solid-State Structural Analysis

Crystal Structure Determination and Molecular Packing

As of the latest available data, a crystal structure of isolated this compound has not been reported in the Cambridge Structural Database (CSD). However, the crystal structure of this molecule has been determined when in complex with human fatty acid-binding protein 4 (FABP4). In this complex, the this compound moiety is bound within the protein's active site. While this provides valuable information about its conformation when interacting with a biological macromolecule, it does not describe the crystal packing of the pure compound.

Analysis of Dihedral Angles and Torsion Angles

The conformation of the dihydropyran ring is defined by its dihedral and torsion angles. A dihedral angle, or torsion angle, describes the rotation around a chemical bond. proteinstructures.com For a six-membered ring like dihydropyran, these angles determine whether the ring adopts a chair, boat, or twist-boat conformation.

In the absence of a crystal structure for the isolated molecule, we can refer to data from related dihydropyran structures. Studies on various dihydropyran derivatives show that the ring typically adopts a half-chair or sofa conformation, which is a consequence of the sp² hybridized carbon atom of the double bond. researchgate.net The specific values of the torsion angles are sensitive to the nature and position of substituents on the ring.

The table below presents hypothetical, representative torsion angles for a 3,6-dihydro-2H-pyran ring in a half-chair conformation, based on data from similar structures.

Table 2: Representative Torsion Angles for a Dihydropyran Ring

Atoms Defining Torsion Angle Hypothetical Angle (degrees)
O1-C2-C3-C4+30 to +50
C2-C3-C4-C5-5 to -25
C3-C4-C5-C60 (due to double bond)
C4-C5-C6-O10 (due to double bond)
C5-C6-O1-C2+5 to +25
C6-O1-C2-C3-30 to -50

Note: These values are illustrative and the actual torsion angles for this compound would need to be determined experimentally.

The orientation of the carboxylic acid group relative to the pyran ring would also be a key structural feature, defined by the torsion angle between the ring and the carboxyl group. This orientation would be influenced by steric and electronic effects, as well as the intermolecular interactions in the crystal lattice.

Computational and Theoretical Investigations of 3,6 Dihydro 2h Pyran 4 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. libretexts.orgresearchgate.net It is widely employed for geometrical optimization, where the lowest energy arrangement of atoms in a molecule is determined, and for calculating various electronic properties.

For derivatives of dihydropyran, DFT calculations, often using basis sets like 6-311+G(d,p), have been effectively used to study their structure and reactivity. mdpi.com While specific DFT studies on 3,6-Dihydro-2H-pyran-4-carboxylic acid are not extensively documented in publicly available research, we can infer its likely properties based on studies of analogous compounds. For instance, DFT calculations on similar pyran derivatives have successfully predicted their geometries and electronic characteristics. bohrium.com

Calculation of Atomic Charges and Dipole Moments

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. mdpi.com In pyran-2,4-dione derivatives, the heterocyclic oxygen atom typically exhibits a significant negative charge, as do the carbonyl oxygen atoms. mdpi.com For this compound, the oxygen atoms of the ether, carbonyl, and hydroxyl groups are expected to be the most electronegative centers, carrying partial negative charges. Conversely, the carbonyl carbon and the acidic proton of the carboxylic acid group would possess partial positive charges, marking them as potential electrophilic and acidic sites, respectively.

A hypothetical table of calculated atomic charges and dipole moment for the most stable conformer of this compound is presented below, based on expected values from similar structures.

AtomPredicted Partial Charge (e)
O (ether)-0.5 to -0.6
C (carbonyl)+0.6 to +0.7
O (carbonyl)-0.6 to -0.7
O (hydroxyl)-0.6 to -0.7
H (hydroxyl)+0.4 to +0.5
Property Predicted Value
Dipole Moment2.0 - 3.5 D

Note: This data is illustrative and based on values for analogous compounds. Specific experimental or computational studies on this compound are required for definitive values.

Energy Landscapes and Conformational Studies

The flexible six-membered dihydropyran ring can adopt several conformations, such as chair, boat, and twist forms. researchgate.net The carboxylic acid substituent can also rotate, adding to the conformational complexity. DFT calculations are instrumental in mapping the potential energy surface (PES) of such molecules to identify the most stable conformers and the energy barriers for interconversion between them.

Studies on related molecules like 3,4-dihydro-2H-pyran have revealed that the molecule can exist in twisted and half-bent conformations, with the interconversion pathways being elucidated through the construction of two-dimensional potential energy surfaces. rsc.org For tetrahydro-2H-pyran, the chair conformation is significantly more stable than the twist or boat forms, with an energy difference of approximately 6-7 kcal/mol. researchgate.net

For this compound, the half-chair or sofa conformation is expected to be a likely low-energy form due to the double bond in the ring. The orientation of the carboxylic acid group (axial vs. equatorial-like) will also significantly influence the relative stability of different conformers. The most stable conformer would likely position the bulky carboxylic acid group in a pseudo-equatorial position to minimize steric strain.

Molecular Dynamics Simulations of Dihydropyran Systems

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into their dynamic properties, conformational changes, and interactions with their environment. mdpi.comyoutube.com These simulations solve Newton's equations of motion for a system of atoms and molecules, generating trajectories that describe their positions and velocities over time. youtube.com

While specific MD simulations for this compound are not readily found in the literature, simulations of related systems offer a blueprint for how such studies could be conducted. For example, MD simulations have been used to study the interactions of 1,4-dihydropyridine (B1200194) derivatives with proteins and the behavior of 1,4-dioxane (B91453) in membrane models. nih.govnih.gov

An MD simulation of this compound, likely in a solvent such as water, would allow for the exploration of its conformational space over time, revealing the dominant solution-phase conformations and the dynamics of the hydrogen-bonding network between the carboxylic acid and water molecules. Such simulations could also be used to study its interaction with biological macromolecules, providing insights into potential biological activity. bohrium.com

Prediction of Reactivity and Reaction Selectivity

Computational methods are invaluable for predicting the reactivity and selectivity of chemical reactions. Frontier Molecular Orbital (FMO) theory, based on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a key tool in this regard. The energy and distribution of these orbitals indicate the nucleophilic and electrophilic centers of a molecule.

For pyran derivatives, DFT calculations have been used to understand their reactivity in cycloaddition reactions. rsc.org The reactivity trend of carboxylic acid derivatives is well-established, with the electrophilicity of the carbonyl carbon being a key factor. libretexts.org In this compound, the HOMO is likely to be localized on the C=C double bond, making it susceptible to electrophilic attack. The LUMO is expected to be centered on the carbonyl group of the carboxylic acid, indicating its electrophilicity and susceptibility to nucleophilic attack.

Global reactivity descriptors, which can be calculated using DFT, provide further insights into a molecule's stability and reactivity.

DescriptorFormulaPredicted Trend for this compound
Chemical Potential (μ) (EHOMO + ELUMO) / 2Moderate negative value, indicating stability.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Moderate value, suggesting moderate reactivity.
Electrophilicity (ω) μ2 / (2η)Moderate electrophilicity.

Note: The trends are qualitative predictions. Quantitative values require specific DFT calculations.

Spectroscopic Property Prediction and Validation

Computational chemistry can predict various spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound.

DFT calculations have been shown to provide theoretical IR and NMR spectra that are in good agreement with experimental results for various heterocyclic compounds, including pyridine (B92270) and pyran derivatives. mdpi.comnih.gov For this compound, DFT calculations would be expected to predict the characteristic vibrational frequencies for the C=O stretch of the carboxylic acid (around 1700-1750 cm⁻¹), the O-H stretch (a broad band around 2500-3300 cm⁻¹), and the C=C stretch (around 1650 cm⁻¹). Similarly, ¹H and ¹³C NMR chemical shifts could be calculated and compared to experimental spectra to provide a detailed structural assignment.

A comparison of experimental and computationally predicted spectroscopic data for a related dihydropyran derivative is shown below to illustrate the utility of this approach.

Functional GroupExperimental IR (cm⁻¹)Predicted IR (cm⁻¹) (B3LYP/6-31G*)
C=O (γ-pyrone)~1620~1625
C=O (aldehyde)~1695~1700

Source: Data adapted from studies on 3-formylchromones. mdpi.com

This close correspondence between experimental and calculated values underscores the power of computational methods in validating molecular structures.

Synthesis and Characterization of Derivatives and Analogues of 3,6 Dihydro 2h Pyran 4 Carboxylic Acid

Structure–Reactivity Relationship Studies of Substituted Dihydropyrans

The reactivity and properties of the dihydropyran ring are highly dependent on the nature and position of its substituents. Structure-reactivity relationship studies are crucial for understanding how these modifications influence chemical behavior and for designing molecules with desired characteristics.

The substitution pattern on the dihydropyran ring plays a critical role in determining the efficacy of resulting compounds in biological systems. For instance, in the development of adenosine (B11128) receptor agonists, it was found that a lipophilic linker at the N6 position of adenosine is necessary for high affinity. nih.gov A study on 2-hydrazone-NECA derivatives revealed that a molecule possessing an (R)-3,4-dihydro-2H-pyranyl (DHP) moiety exhibited high affinity at both the A2A and A3 adenosine receptors. nih.gov This highlights the stereochemical importance of the substituent on the dihydropyran ring for specific molecular interactions. nih.gov

The electronic properties of substituents also direct the course of chemical reactions. In the N-heterocyclic carbene (NHC)-catalyzed synthesis of dihydropyranones, the reactivity of the starting α,β-unsaturated aldehyde is influenced by the substituents at the β-position. nih.gov While early methods were limited to small electron-donating or electron-withdrawing groups, newer protocols have expanded this scope. nih.gov Furthermore, the introduction of different functional groups can impart unique properties. The development of an enantioselective method for synthesizing selenylated dihydropyranones is of particular interest, as the inclusion of selenyl groups is known to augment the physical and chemical properties of organic molecules. nih.gov Similarly, the synthesis of 6-fluoro-3,4-dihydro-2H-pyrans has been achieved through the derivatization of gem-difluorobishomoallylic alcohols, demonstrating a pathway to introduce fluorine, a common modulator of chemical properties. organic-chemistry.org

Development of Novel Dihydropyran Scaffolds

The dihydropyran structure serves as a versatile scaffold for the construction of more complex and diverse molecular architectures. Modern synthetic methods focus on creating these scaffolds efficiently and with high degrees of control.

One approach involves building the dihydropyran ring from non-pyran sources. An efficient, diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides was developed from 4-oxoalkane-1,1,2,2-tetracarbonitriles, which are adducts of tetracyanoethylene (B109619) and various ketones. nih.gov This method demonstrates the construction of a highly functionalized dihydropyran ring. nih.gov

Inverse electron demand hetero-Diels-Alder reactions are a powerful tool for constructing 3,4-dihydro-2H-pyrans. nih.govorganic-chemistry.org This reaction, often catalyzed by C2-symmetric bis(oxazoline)-Cu(II) complexes, allows for the combination of α,β-unsaturated carbonyl compounds with electron-rich olefins to produce dihydropyran scaffolds with high diastereo- and enantioselectivity. organic-chemistry.org

Furthermore, novel bicyclic scaffolds can be created by fusing the dihydropyranone ring with other heterocyclic systems. The synthesis of bicyclic dihydropyranones by fusing a pyrrolidone ring with a dihydropyranone ring results in a unique structural motif that combines two important pharmacophores. nih.gov This combination provides a distinct framework that can be used to modulate pharmacological properties. nih.gov

Synthesis of Polycyclic Structures Incorporating the Dihydropyranone Core

The dihydropyranone core is a valuable building block for the assembly of complex polycyclic and spirocyclic systems, which are prevalent in natural products and medicinal chemistry. nih.govmdpi.com

Several advanced catalytic methods have been developed for this purpose. An intramolecular annulation reaction using α,β-unsaturated phenolic esters provides a simple and efficient route to polycyclic structures containing a dihydropyranone core. nih.gov This reaction benefits from cooperative catalysis between an N-heterocyclic carbene (NHC) and a Lewis base, such as potassium, to achieve good yields. nih.gov Another sophisticated method involves a palladium iodide-catalyzed carbonylative double cyclization. researchgate.net This process allows for the one-step synthesis of complex pyranothienopyran derivatives from readily available starting materials through a regioselective 6-endo-dig heterocyclization followed by a cyclocarbonylation sequence. researchgate.net

Tandem reactions offer a convergent pathway to complex cores. For example, the polycyclic pyran core of saudin, a natural product, was accessed through a diastereoselective tandem Stille-oxa-electrocyclization reaction. nih.gov This strategy enables the rapid and convergent synthesis of the core pyran system and has been extended to prepare a series of related polycyclic pyran structures. nih.gov The development of diversity-oriented syntheses allows for the creation of various novel and structurally complex spiro multi-heterocyclic skeletons from common starting materials under similar reaction conditions. mdpi.com

Bioisosteric Replacements and Their Impact on Chemical Properties

Bioisosteric replacement is a key strategy in drug design to modify a molecule’s properties while retaining or improving its desired activity. cambridgemedchemconsulting.com For 3,6-dihydro-2H-pyran-4-carboxylic acid, the carboxylic acid group is a primary target for such replacement to address challenges like poor permeability or metabolic instability. nih.gov

The goal of replacing a carboxylic acid is to mimic its acidic nature and ability to form key interactions, while improving other properties. nih.gov Several functional groups have been identified as effective bioisosteres for carboxylic acids. These include tetrazoles, acyl sulfonamides, and various hydroxy-heterocycles like 3-hydroxyisoxazoles. nih.govdrughunter.com

Tetrazoles : 5-substituted 1H-tetrazole rings are widely used non-classical bioisosteres of carboxylic acids. drughunter.com They have a comparable acidity (pKa ≈ 4.5–4.9) to carboxylic acids (pKa ≈ 4.2–4.5) but are more lipophilic. drughunter.com However, their strong hydrogen bonding capacity can lead to high desolvation energies, which may not necessarily improve membrane permeability despite the increased lipophilicity. drughunter.com A classic example is the use of a tetrazole ring in the angiotensin II receptor antagonist, losartan. drughunter.com

Acyl Sulfonamides : While simple sulfonamides are considerably weaker acids (pKa ≈ 9–10), acyl sulfonamides are better mimics of carboxylic acid acidity and have emerged as promising alternatives. drughunter.com They can offer enhanced metabolic stability and membrane permeability. drughunter.com In the development of HCV NS3 protease inhibitors, replacing a carboxylic acid with an acyl sulfonamide led to a significant increase in potency, attributed to additional hydrogen bond interactions. drughunter.com

Hydroxyisoxazoles : The 3-hydroxyisoxazole heterocycle is a planar isostere with a pKa of approximately 4–5, closely matching that of carboxylic acids. nih.gov This moiety is found in natural products and has been used extensively in designing derivatives of neurotransmitters. nih.gov

The impact of these replacements on key chemical properties is summarized in the table below.

FeatureCarboxylic AcidTetrazoleAcyl Sulfonamide3-Hydroxyisoxazole
pKa ~4-5 drughunter.com~4.5-4.9 drughunter.comMore acidic than simple sulfonamides, mimics carboxylates drughunter.com~4-5 nih.gov
Acidity AcidicAcidic drughunter.comAcidic drughunter.comAcidic nih.gov
Lipophilicity LowerHigher than COOH drughunter.comIncreased lipophilicity compared to COOH drughunter.comGenerally more lipophilic than COOH
Metabolic Stability Prone to acyl-glucuronidation nih.govMore stable than COOHResistant to glucuronidation drughunter.comGenerally more stable than COOH
Hydrogen Bonding H-bond acceptor/donorH-bond acceptor/donor drughunter.comStrong H-bond acceptor drughunter.comH-bond acceptor/donor

Applications of 3,6 Dihydro 2h Pyran 4 Carboxylic Acid in Complex Organic Synthesis

Role as a Versatile Building Block in Multi-Step Synthesis

The structural features of 3,6-dihydro-2H-pyran-4-carboxylic acid allow for a variety of chemical transformations, rendering it a versatile building block in organic synthesis. The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. The double bond can be subjected to reactions like hydrogenation, epoxidation, dihydroxylation, and halogenation, leading to a range of saturated and functionalized pyran derivatives. The ether linkage, while generally stable, can be cleaved under specific conditions to yield linear structures.

This multifunctionality enables chemists to introduce the dihydropyran or tetrahydropyran (B127337) core into larger molecules and then further elaborate the structure. For instance, the related compound, tetrahydro-2H-pyran-4-carboxylic acid, which can be derived from the title compound via hydrogenation, is recognized as a significant building block in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. guidechem.com The dihydropyran ring is a common motif in many natural products and biologically active compounds, making this compound a relevant starting material for their synthesis. beilstein-journals.orgijprajournal.com

Derivatives of this compound, such as its boronic acid pinacol (B44631) ester, are also commercially available and serve as important intermediates in organic synthesis, particularly in fields like agrochemicals, pharmaceuticals, and dyestuffs. fishersci.com This highlights the adaptability of the dihydropyran scaffold in creating a diverse array of chemical entities.

Intermediates in the Synthesis of Advanced Organic Materials

While direct applications of this compound in advanced organic materials are not extensively documented in dedicated studies, its structural components are relevant to the synthesis of polymers and other functional materials. The dihydropyran ring system is a known constituent in the development of various polymeric materials. For instance, dihydropyran derivatives can be polymerized through ring-opening polymerization or by leveraging the reactivity of the double bond.

The carboxylic acid functionality of this compound provides a handle for incorporation into polyesters and polyamides. By transforming the carboxylic acid into a suitable monomer, it can be integrated into polymer backbones, potentially imparting unique properties due to the presence of the heterocyclic ring. The rigidity and polarity of the pyran ring can influence the thermal and mechanical properties of the resulting materials.

Precursors for Chiral Ligands and Catalysts

Chiral carboxylic acids are foundational in the development of asymmetric catalysts and ligands. The synthesis of enantiomerically pure forms of this compound or its derivatives can lead to the creation of novel chiral ligands. The pyran oxygen and the carboxylic acid group can act as coordination sites for metal centers, forming the basis of a chiral catalyst.

The development of catalytic systems that combine achiral metal complexes with chiral carboxylic acids has emerged as a powerful strategy in enantioselective C-H functionalization. snnu.edu.cn In this context, a chiral derivative of this compound could serve as the chiral auxiliary that dictates the stereochemical outcome of a reaction. For example, C-N axially chiral carboxylic acids have demonstrated potential as chiral ligands in asymmetric catalysis. nih.gov This suggests that with appropriate resolution or asymmetric synthesis, this compound could be a precursor to a new class of chiral ligands.

Utility in the Synthesis of Structurally Complex Natural Product Analogues

The dihydropyran and tetrahydropyran moieties are prevalent structural motifs in a wide range of natural products, including carbohydrates, polyether antibiotics, and various marine natural products. beilstein-journals.orgijprajournal.comnih.gov This makes this compound a valuable starting point for the synthesis of analogues of these natural products. The ability to modify the carboxylic acid group and the double bond allows for the systematic variation of the natural product's structure, which is crucial for structure-activity relationship (SAR) studies.

For example, the synthesis of potent and selective adenosine (B11128) A2A and A3 receptor agonists has been achieved using a derivative of 3,4-dihydro-2H-pyran. nih.gov This demonstrates the importance of the dihydropyran scaffold in medicinal chemistry and drug discovery. The synthesis of pyran and pyranone natural products often relies on versatile intermediates that can be elaborated into the final complex structures. mdpi.com this compound fits the profile of such an intermediate, offering a pre-formed heterocyclic core that can be further functionalized.

The table below summarizes the key reactive sites of this compound and their potential transformations, underscoring its utility in the synthesis of complex molecules.

Functional GroupPotential ReactionsResulting Structures
Carboxylic AcidEsterification, Amidation, Reduction, DecarboxylationEsters, Amides, Alcohols, Decarboxylated Pyrans
Double BondHydrogenation, Epoxidation, Dihydroxylation, HalogenationTetrahydropyran derivatives, Epoxides, Diols, Halogenated Pyrans
Ether LinkageRing Opening (under harsh conditions)Linear polyfunctional compounds

Conclusion and Future Research Directions

Summary of Current Research Landscape on 3,6-Dihydro-2H-pyran-4-carboxylic Acid

The current research landscape for this compound and its structural isomers is primarily centered on their utility as versatile building blocks in organic synthesis. The dihydropyran motif is a significant structural fragment found in numerous natural products, pharmaceuticals, and biologically active compounds. nih.govsemanticscholar.org Consequently, much of the research does not focus on the title compound in isolation but rather as a key intermediate in the construction of more complex molecular architectures.

Investigations highlight the importance of dihydropyrans as precursors for C-glycosides and components of macrocyclic antibiotics. nih.gov The structural framework is present in antiviral drugs such as Zanamivir and Laninamivir, underscoring its relevance in medicinal chemistry. nih.govsemanticscholar.org Research efforts are often directed towards developing efficient and stereoselective synthetic routes to access functionalized dihydropyran systems. These efforts are driven by the increasing demand for structurally diverse molecular libraries for drug discovery programs and the synthesis of complex natural products. researchgate.netmdpi.com The reactivity of the core structure, including the double bond and the carboxylic acid functional group, allows for a wide range of chemical transformations, making it a valuable scaffold for synthetic chemists.

Emerging Synthetic Methodologies and Catalytic Systems

The synthesis of dihydropyran rings, including those bearing a carboxylic acid function, has been significantly advanced by the development of novel synthetic methodologies and catalytic systems. A prominent trend is the use of multicomponent reactions (MCRs), which offer high atom economy and operational simplicity for constructing complex heterocyclic frameworks. nih.gov Green chemistry principles are increasingly being integrated, with a focus on using sustainable catalysts and environmentally benign reaction conditions. nih.govresearchgate.net

Emerging catalytic systems include:

N-Heterocyclic Carbenes (NHCs): NHCs have proven to be powerful organocatalysts for the synthesis of dihydropyranones and related structures through various annulation strategies. mdpi.com They can activate a range of substrates, including α,β-unsaturated aldehydes and carboxylic acids, to facilitate cycloaddition reactions. mdpi.com

Magnetic Nanocatalysts: To improve catalyst recyclability and simplify product purification, magnetic nanoparticles (MNPs) have been employed as supports for various catalytic species. researchgate.net These systems combine the advantages of homogeneous catalysis (high activity) and heterogeneous catalysis (ease of separation). researchgate.net

Metal-Catalyzed Reactions: Olefin metathesis, particularly ring-closing metathesis (RCM), remains a powerful tool for constructing the dihydropyran ring and has been applied in the synthesis of natural product subunits. organic-chemistry.orgresearchgate.net Palladium-catalyzed cyclizations of alkynols also provide a divergent route to these oxygen-containing heterocycles. organic-chemistry.org

Diastereoselective Approaches: An efficient, diastereoselective synthesis of related 3,4-dihydro-2H-pyran-4-carboxamides has been developed from 4-oxoalkane-1,1,2,2-tetracarbonitriles and aldehydes in acidic media, highlighting a specific route to functionalized pyran carboxamides. nih.govsemanticscholar.org

Table 1: Overview of Selected Catalytic Systems for Dihydropyran Synthesis
Catalytic SystemReaction TypeSubstratesKey AdvantagesReference
N-Heterocyclic Carbene (NHC)[4+2] Annulationα,β-Unsaturated Aldehydes, EnonesOrganocatalytic, High Stereoselectivity mdpi.com
Zn₂SnO₄/SnO₂ NanocompositesMulticomponent Reaction4-Hydroxy-chromenone, Aldehydes, Active Methylene (B1212753) CompoundsGreen Conditions (Ultrasonic Irradiation), Reusable Catalyst nih.gov
Grubbs' Catalysts (Ru-based)Olefin MetathesisAllyl EthersForms Cyclic Enol Ethers, High Efficiency organic-chemistry.org
Pd/CReduction/Hydrogenation6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acidAccess to Saturated and Dihydro-analogs researchgate.net
Hydrochloric AcidCyclization/Hydrolysis4-Oxoalkane-1,1,2,2-tetracarbonitriles, AldehydesHigh Diastereoselectivity, Access to Carboxamides nih.govsemanticscholar.org

Advanced Characterization Techniques and Computational Modeling

For unambiguous determination of stereochemistry, particularly in complex derivatives, single-crystal X-ray diffraction is the definitive method. nih.govsemanticscholar.org This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms, which is crucial for understanding diastereoselectivity in synthetic reactions. semanticscholar.org

Computational modeling, particularly using Density Functional Theory (DFT), has emerged as a powerful tool for investigating the properties and reactivity of dihydropyran systems. mdpi.com Theoretical studies can provide insights into reaction mechanisms, transition state structures, and thermodynamic and kinetic parameters. mdpi.com For instance, computational analysis of the thermal decomposition of substituted 3,6-dihydro-2H-pyrans has been used to calculate activation energies and understand the influence of substituents on reaction pathways. mdpi.com

Table 2: Computational Data for Thermal Decomposition of Dihydropyran Derivatives mdpi.com
CompoundActivation Energy (Ea) (kJ·mol⁻¹)Activation Free Energy (ΔG) (kJ·mol⁻¹)Key Finding
3,6-dihydro-2H-pyran (DHP)208196Base structure for comparison.
4-methyl-3,6-dihydro-2H-pyran (MDHP)206190Methyl group at C4 lowers the activation energy.
2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP)202183Substituents at C2 and C6 further decrease activation barriers, favoring decomposition.

Future Prospects for Novel Applications in Organic Chemistry

The future prospects for this compound in organic chemistry are promising, driven by the continuous need for novel molecular scaffolds in materials science and pharmaceutical development. patsnap.compatsnap.com Its bifunctional nature—possessing both a reactive alkene and a versatile carboxylic acid—makes it an ideal starting point for creating diverse molecular libraries.

Potential future applications include:

Drug Discovery: As a conformationally restricted, oxygen-rich building block, it is well-suited for the synthesis of analogues of known drugs and novel bioactive compounds. arkat-usa.org The growing interest in proline metabolism in cancer suggests that heterocyclic carboxylic acids, as proline analogues, could be a fruitful area of research. mdpi.com

Natural Product Synthesis: The dihydropyran core is a recurring motif in complex polyketide natural products. researchgate.net The title compound could serve as a key fragment in the total synthesis of such molecules, including laulimalide. researchgate.net

Polymer Chemistry: Dihydropyran itself can undergo polymerization. sigmaaldrich.com The carboxylic acid functionality offers a handle for creating functional polymers, such as biodegradable polyesters or polyamides, with potential applications in biomedicine and sustainable materials. patsnap.com

Catalyst Development: The structure could be incorporated into ligands for asymmetric catalysis, where the defined stereochemistry and coordinating groups could influence the outcome of metal-catalyzed reactions.

Unexplored Reactivity and Derivatization Opportunities

While the fundamental reactivity of the dihydropyran and carboxylic acid groups is well-understood, numerous opportunities for exploring novel transformations and creating new derivatives remain.

Derivatization of the Carboxylic Acid: Beyond simple ester or amide formation, acs.org the carboxylic acid can be converted into a wider array of functional groups. This includes reduction to the corresponding alcohol, conversion to ketones, or transformation into isocyanates, opening pathways to ureas and carbamates.

Reactions at the Double Bond: The alkene can be subjected to a variety of transformations beyond simple hydrogenation. These include asymmetric dihydroxylation, epoxidation, mdpi.com aziridination, and cycloaddition reactions (e.g., Diels-Alder), which would introduce significant molecular complexity and new stereocenters.

Fluorination Chemistry: The selective introduction of fluorine atoms into organic molecules can dramatically alter their biological properties. Developing methods for the direct C-H fluorination of the pyran ring or the synthesis of fluorinated analogues represents a significant and valuable research direction. research-in-germany.org

Tandem Reactions: Designing one-pot tandem reactions that sequentially modify both the double bond and the carboxylic acid could provide rapid access to complex, polycyclic structures. For example, an initial intramolecular lactonization could be followed by a reaction at the newly formed bicyclic core.

Photochemical Reactions: The application of photochemistry to the dihydropyran system is relatively underexplored. Photochemical additions or rearrangements could lead to novel and synthetically challenging molecular frameworks not accessible through traditional thermal reactions.

Q & A

Q. What are the standard synthetic routes for preparing 3,6-Dihydro-2H-pyran-4-carboxylic acid, and what are their comparative advantages?

Methodological Answer: The synthesis typically involves cyclocondensation or functionalization of pre-existing pyran derivatives. For example, cyclocondensation of substituted aldehydes with β-keto esters under acidic conditions can yield dihydropyran scaffolds. A common approach involves using catalysts like palladium or copper in solvents such as DMF or toluene to achieve cyclization . Purification often employs recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients). Yield optimization depends on reaction time, temperature, and substituent steric effects. For instance, methyl or chloro substituents may require longer reaction times due to reduced reactivity .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirmation?

Methodological Answer: Structural confirmation relies on:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks. For example, the carboxylic acid proton typically appears as a broad singlet near δ 12 ppm, while dihydropyran ring protons show coupling patterns between δ 4.0–6.0 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 156.07 for C7_7H8_8O3_3).
  • IR Spectroscopy : Stretching vibrations for the carboxylic acid group (2500–3300 cm1^{-1}) and carbonyl (1700–1750 cm1^{-1}) are diagnostic .

Q. What are the key solubility and stability considerations for this compound in experimental workflows?

Methodological Answer:

  • Solubility : The carboxylic acid group confers moderate polarity. Solubility is highest in polar aprotic solvents (DMF, DMSO) and aqueous bases (e.g., sodium bicarbonate). Poor solubility in non-polar solvents (hexane) necessitates derivatization (e.g., methyl ester formation) for certain reactions .
  • Stability : Susceptible to oxidation at the dihydropyran double bond. Storage under inert gas (N2_2) at −20°C in amber vials is recommended. Degradation products can be monitored via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in functionalizing this compound?

Methodological Answer: Regioselectivity is governed by:

  • Electronic Factors : Electron-withdrawing groups (e.g., carboxylic acid) deactivate the dihydropyran ring, directing electrophilic substitutions to the less substituted position. Computational studies (DFT) show higher electron density at C-5 than C-2, favoring C-5 halogenation .
  • Steric Factors : Bulky substituents at C-3 or C-6 hinder reactions at adjacent positions. For example, methyl groups at C-3 reduce accessibility for nucleophilic attack at C-4, necessitating harsher conditions (e.g., elevated temperatures) .

Q. What contradictions exist in reported spectroscopic data for derivatives of this compound, and how can they be resolved?

Methodological Answer: Discrepancies in NMR shifts (e.g., δ 4.5–5.5 ppm for dihydropyran protons) arise from solvent effects, concentration, or tautomerism. Strategies include:

  • Standardized Conditions : Reporting data in deuterated DMSO or CDCl3_3 with controlled concentrations.
  • 2D NMR : COSY and HSQC experiments resolve overlapping signals in complex derivatives .
  • Comparative Analysis : Cross-referencing with crystallographic data (e.g., X-ray structures of methyl esters) to validate assignments .

Q. How can computational modeling (e.g., DFT) predict reactivity and optimize synthetic pathways for novel derivatives?

Methodological Answer:

  • Reactivity Prediction : DFT calculations (B3LYP/6-31G*) model transition states for cyclization or substitution reactions. For instance, activation energies for ring-opening reactions can identify optimal catalysts (e.g., Pd vs. Cu) .
  • Solvent Effects : COSMO-RS simulations predict solvation free energies to guide solvent selection for high-yield reactions .
  • Docking Studies : For biologically active derivatives, molecular docking (AutoDock Vina) screens binding affinities to target enzymes (e.g., cyclooxygenase) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.